Daabd-AE

Descripción general

Descripción

Daabd-AE is a chemical compound known for its application in high-performance liquid chromatography (HPLC) derivatization. It is used to enhance the detection and quantification of various analytes, particularly carboxylic acids, in complex biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Daabd-AE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-7-nitrobenzofurazan with 2-(n,n-dimethylamino)ethylamine, followed by reduction and sulfonation steps. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors and precise control of reaction parameters to achieve the desired product quality. The compound is then purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Daabd-AE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Aplicaciones Científicas De Investigación

Derivatization for Enhanced Detection

DAABD-AE is primarily used to enhance the detection sensitivity of various analytes in biological samples. It forms stable amides upon reaction with carboxylic acids, which introduces a chargeable moiety suitable for detection by electrospray ionization mass spectrometry (ESI-MS/MS) in positive ion mode. This derivatization significantly improves the signal-to-noise ratio for targeted metabolites.

Quantification of Fatty Acids

This compound has been effectively employed in the quantification of fatty acids in plasma and other biological matrices. A notable study demonstrated its application in analyzing total plasma fatty acids, including saturated, unsaturated, and branched-chain fatty acids, using LC-MS/MS. The method was optimized for high throughput and validated for clinical relevance, showing significant improvements in sensitivity compared to non-derivatized methods .

Analysis of Metabolites Related to Inborn Errors of Metabolism

The compound has been utilized in the analysis of metabolites associated with metabolic disorders such as propionic acidemia and methylmalonic acidemia. For instance, this compound was used to derivatize methylcitrate and citric acid, facilitating their detection and quantification in dried blood spots (DBS). This method allowed for accurate assessment of these metabolites in patients with specific metabolic disorders .

Clinical Diagnostics

This compound's role extends into clinical diagnostics where it aids in the screening and diagnosis of metabolic diseases. Its application in the analysis of dried urine spots for metabolites like 3-hydroxyglutaric acid has shown promise as a primary screening method for glutaric aciduria type 1 . The simplicity of the derivatization process—requiring no separate extraction step—enhances its utility in clinical settings.

Case Study 1: Fatty Acid Profiling

A study focused on the targeted metabolomic profiling of total fatty acids used this compound to derive various fatty acids from plasma samples. The optimized method allowed for the detection of fatty acids with chain lengths from C8 to C28, demonstrating high sensitivity and specificity. Results indicated that this compound significantly improved the detection limits compared to traditional methods .

| Fatty Acid | Detection Limit (fmol) | Reference Range (µmol/L) |

|---|---|---|

| C8:0 | 0.5 | 0–1 |

| C12:0 | 0.5 | 0–2 |

| C16:0 | 0.5 | 0–3 |

| C20:0 | 0.5 | 0–4 |

| C24:0 | 0.5 | 0–5 |

Case Study 2: Metabolic Disorder Screening

In another study analyzing dried blood spots from patients with propionic acidemia, this compound was critical in establishing a reliable assay for methylcitrate levels. The method demonstrated excellent linearity and reproducibility, making it suitable for routine clinical diagnostics .

| Analyte | Concentration Range (µmol/L) | CV (%) |

|---|---|---|

| Methylcitrate | 2.5 - 200 | ≤15.1 |

| Citric Acid | 0.25 - 16 | ≤10.5 |

Mecanismo De Acción

The compound exerts its effects through its ability to form stable derivatives with target analytes. The molecular targets include carboxylic acids and other functional groups present in biological samples. The derivatization process enhances the detection sensitivity and specificity in HPLC analysis by increasing the analyte’s signal response .

Comparación Con Compuestos Similares

Similar Compounds

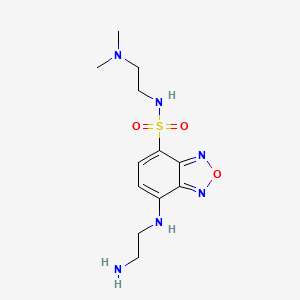

- 4-[2-(n,n-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan

- 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Uniqueness

Daabd-AE is unique due to its high reactivity and specificity in forming derivatives with carboxylic acids. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of analytes in complex biological matrices .

Actividad Biológica

DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) is a derivative compound widely utilized in analytical chemistry for the derivatization of various biological analytes, particularly fatty acids and carboxylic acids. Its biological activity primarily stems from its role in enhancing the sensitivity and specificity of mass spectrometric detection in various biological samples.

Derivatization and Analytical Applications

1. Enhanced Sensitivity in Mass Spectrometry

This compound significantly improves the ionization efficiency of analytes during electrospray ionization (ESI) mass spectrometry. For instance, when fatty acids are derivatized with this compound, the sensitivity can increase by up to nine orders of magnitude compared to underivatized analytes. This enhancement allows for the detection of low-abundance metabolites in complex biological matrices such as plasma and dried blood spots (DBS) .

2. Methodological Innovations

This compound has been employed in various innovative methodologies for analyzing metabolites:

- Targeted Metabolomic Profiling : A study utilized this compound for the derivatization of total plasma fatty acids, achieving excellent linearity and recovery rates in quantifying fatty acid levels, which are critical for clinical and nutritional assessments .

- Dried Blood Spots Analysis : In a retrospective study, this compound was used to analyze methylcitrate levels in DBS from patients with metabolic disorders. The method demonstrated high sensitivity and specificity, allowing for reliable screening of conditions like propionic acidemia .

Case Studies

Case Study 1: Fatty Acid Analysis

A targeted metabolomic profiling study demonstrated that this compound derivatization improved the detection of fatty acids in human plasma. The method established reference intervals based on age stratification and showed recovery rates between 94.5% and 106.4%, with coefficients of variation less than 10.2% across multiple days .

| Fatty Acid | Detection Limit (pmol/injection) | Recovery Rate (%) |

|---|---|---|

| C8:0 | 4.2 | 95.0 |

| C12:0 | 14.0 | 97.5 |

| C16:0 | 15.1 | 94.5 |

| C20:0 | 51.3 | 106.4 |

Case Study 2: Methylcitrate Measurement

In another application, this compound was utilized to measure methylcitrate levels in newborn screening programs. The method achieved a median concentration that aligned well with literature values, highlighting its effectiveness in clinical diagnostics .

Research Findings

Recent research has underscored the versatility of this compound across various applications:

- Fatty Acid Hydroxylation : A study revealed that using this compound allowed for the successful quantification of hydroxy fatty acids, which are biologically significant due to their roles in inflammation and metabolic regulation .

- Carboxylic Acid Derivatization : The compound has been shown to effectively derivatize multiple carboxylic acids, enhancing their detectability in mass spectrometry analyses, which is crucial for diagnosing metabolic disorders .

Propiedades

IUPAC Name |

7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBJERNSIEPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DAABD-AE enhance the detection of carboxylic acids in LC/ESI-MS/MS?

A: this compound reacts with carboxylic acids to form derivatives that are more easily ionizable under ESI conditions. [, ] This derivatization significantly increases the sensitivity of detection compared to analyzing the underivatized carboxylic acids. [] The improved ionization efficiency allows for the detection of trace amounts of carboxylic acids in complex biological samples.

Q2: What are the advantages of using this compound over other derivatization reagents for carboxylic acid analysis?

A2: this compound offers several advantages:

- High Sensitivity: Derivatization with this compound leads to a remarkable increase in sensitivity, reaching up to nine orders of magnitude compared to underivatized analytes. []

- Rapid Reaction: The derivatization reaction with this compound is relatively fast, completing within 30 minutes at 60°C. []

- Specific Fragmentation: this compound derivatives produce a characteristic fragment ion at m/z 151 in their product ion spectra, corresponding to the (dimethylamino)ethylaminosulfonyl moiety. [] This specific fragmentation pattern aids in the identification and quantification of the derivatized carboxylic acids.

Q3: What types of samples have been successfully analyzed using this compound derivatization for carboxylic acid profiling?

A: this compound has been successfully applied to analyze fatty acid profiles in various biological samples, including:* Rat Plasma: Researchers used this compound to investigate fatty acid composition in rat plasma samples, demonstrating its applicability for preclinical studies. []* Human Plasma: This derivatization method enabled the quantification of 36 different fatty acids in human plasma samples, highlighting its potential for clinical applications, including disease biomarker discovery and nutritional assessments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.